Structural Planarity and Conformational Rigidity Compared to a 4-Chlorophenyl Analog
The title compound's crystal structure reveals a high degree of planarity between its phenyl and thiazole rings, a feature not conserved in closely related analogs. This near-planar conformation can influence molecular packing and potential binding interactions. Specifically, the phenyl ring is oriented at a dihedral angle of only 2.5(1)° and 6.2(1)° relative to the thiazole ring for the two molecules in the asymmetric unit [1]. This is a stark contrast to the 4-chlorophenyl analog, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the corresponding dihedral angle is reported as 7.1(1)° [2].
| Evidence Dimension | Dihedral angle between phenyl and thiazole rings |
|---|---|
| Target Compound Data | 2.5(1)° and 6.2(1)° (two molecules in asymmetric unit) |
| Comparator Or Baseline | 7.1(1)° for 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
| Quantified Difference | Target compound exhibits greater planarity, with dihedral angles up to 4.6° smaller than the comparator. |
| Conditions | X-ray crystallography at 100K |
Why This Matters
Procuring a compound with a well-defined, distinct crystal structure is critical for reproducibility in co-crystallization studies, solid-state formulation, and for generating reliable computational models where conformation impacts predicted properties.
- [1] Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(6), x160862. View Source
- [2] Rajarajan, K., et al. (2016). 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. IUCrData, 1(7), x161015. View Source
